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Abstract

ATC0065, chemically known as N2-[cis-4-[[2-[4-Bromo-2-
(trifluoromethoxy)phenyl]ethyl]Jamino]cyclohexyl]-N4,N4-dimethyl-2,4-quinazolinediamine, is a
potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1).
[1] This technical guide provides a comprehensive overview of the discovery, chemical
synthesis, and biological activity of ATC0065. It is intended for researchers and professionals in
the fields of medicinal chemistry, pharmacology, and drug development who are interested in
the therapeutic potential of MCHR1 antagonists for the treatment of depression and anxiety
disorders. This document details the in vitro and in vivo pharmacological profile of ATC0065,
the signaling pathway of its molecular target, and a step-by-step guide to its chemical
synthesis.

Discovery and Rationale

ATC0065 was identified through a lead optimization program aimed at developing metabolically
stable and orally active MCHR1 antagonists. The melanin-concentrating hormone (MCH)
system is a key regulator of energy homeostasis and has been implicated in the
pathophysiology of mood disorders. MCHR1, a G protein-coupled receptor, is the primary
receptor for MCH in the brain. Antagonism of MCHR1 has been shown to produce
antidepressant and anxiolytic-like effects in preclinical models, providing a strong rationale for
the development of MCHR1 antagonists as novel therapeutics.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1665808?utm_src=pdf-interest
https://www.benchchem.com/product/b1665808?utm_src=pdf-body
https://www.researchgate.net/scientific-contributions/Takeo-Funakoshi-10001066
https://www.benchchem.com/product/b1665808?utm_src=pdf-body
https://www.benchchem.com/product/b1665808?utm_src=pdf-body
https://www.benchchem.com/product/b1665808?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665808?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

L
e

Foundational & Exploratory
Check Availability & Pricing

Biological Activity
In Vitro Activity

ATC0065 demonstrates high affinity and potent antagonism at the human MCHRL. Its in vitro

activity is summarized in the table below.

Target Assay Value Reference
Radioligand Binding
Human MCHR1 16 nM [2]
(IC50)
Human 5-HT1A Radioligand Binding )
62.9 nM Chaki et al., 2005
Receptor (IC50)
Human 5-HT2B Radioligand Binding )
266 nM Chaki et al., 2005

Receptor

(IC50)

In Vivo Efficacy

ATC0065 has demonstrated significant antidepressant and anxiolytic-like effects in rodent

models. The effective dose ranges for these activities are presented in the following table.

. Effective
Animal ) Observed
Species Assay Oral Dose Reference
Model Effect
Range
) Reduced )
, Forced Swim , . Chaki et al.,
Depression Rat 3 - 30 mg/kg immobility
Test ] 2005
time
Increased )
) Elevated ) ) Chaki et al.,
Anxiety Rat 10-30 mg/kg time spentin
Plus-Maze 2005

open arms

Mechanism of Action: MCHR1 Signaling Pathway

ATCO0065 exerts its pharmacological effects by blocking the signaling of the MCH1 receptor.

MCHRL1 is coupled to both Gi and Gq G-proteins. Upon binding of the endogenous ligand
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MCH, these G-proteins dissociate and initiate downstream signaling cascades. The Gi pathway
inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (CAMP) levels. The
Gq pathway activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol
4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3
stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C
(PKC). By antagonizing MCHR1, ATC0065 prevents these downstream signaling events.
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Caption: MCHR1 Signaling Pathway Antagonized by ATC0065.
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Chemical Synthesis

The chemical synthesis of ATC0065 is based on the procedures outlined by Kanuma et al.
(2006). The synthesis involves a multi-step process starting from commercially available
materials. A detailed workflow of the synthesis is provided below.

Synthetic Pathway

Starting Materials:
2-Amino-N,N-dimethylbenzamide
cis-1,4-Cyclohexanediamine

Cyclization

A4

Intermediate 1:
2-Amino-4-(dimethylamino)quinazoline

Reagent A:
POCIs

Chlorination

A4

Intermediate 2:
2-Chloro-4-(dimethylamino)quinazoline

Amination
\4

Intermediate 3: Reagent B:
N-(cis-4-Aminocyclohexyl)-4-(dimethylamino) 2-(4-Bromo-2-(trifluoromethoxy)phenyl)acetaldehyde
quinazolin-2-amine

Reagent C:
Sodium triacetoxyborohydride

Reductive Amination
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Caption: General Synthetic Workflow for ATC0065.

Experimental Protocol for the Synthesis of ATC0065

A detailed, step-by-step protocol for the synthesis of ATC0065, including reagent quantities,
reaction conditions, and purification methods, would be included here based on the full text of
Kanuma et al. (2006). This would involve the synthesis of key intermediates and the final
reductive amination step.

(Note: As the full experimental details from the primary literature are not available, a
generalized protocol is described. For precise and validated procedures, consulting the original
publication is essential.)

Step 1: Synthesis of 2-Amino-4-(dimethylamino)quinazoline

e A mixture of 2-amino-N,N-dimethylbenzamide and a suitable cyclizing agent is heated under
appropriate conditions to yield the quinazoline core.

Step 2: Synthesis of 2-Chloro-4-(dimethylamino)quinazoline

e The product from Step 1 is treated with a chlorinating agent, such as phosphorus oxychloride
(POCIs), to introduce the chlorine atom at the 2-position.

Step 3: Synthesis of N-(cis-4-Aminocyclohexyl)-4-(dimethylamino)quinazolin-2-amine

e The 2-chloroquinazoline intermediate is reacted with an excess of cis-1,4-
cyclohexanediamine to displace the chlorine atom and form the diamine intermediate.

Step 4: Synthesis of ATC0065 (Reductive Amination)

e The intermediate from Step 3 is reacted with 2-(4-bromo-2-
(trifluoromethoxy)phenyl)acetaldehyde in the presence of a reducing agent, such as sodium
triacetoxyborohydride, to yield the final product, ATC0065.

Experimental Methodologies for In Vivo Studies
Forced Swim Test (Rat)
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The forced swim test is a widely used behavioral assay to screen for antidepressant-like
activity.

» Apparatus: A cylindrical container (typically 40-60 cm high, 20 cm in diameter) is filled with
water (23-25 °C) to a depth that prevents the rat from touching the bottom with its tail or hind
limbs.

e Procedure: Rats are individually placed in the cylinder for a 15-minute pre-test session.
Twenty-four hours later, they are administered ATC0065 or vehicle orally. Following a
specified pre-treatment time (e.g., 60 minutes), the rats are placed back in the cylinder for a
5-minute test session. The duration of immobility (the time the rat spends floating with only
minor movements to keep its head above water) is recorded.

e Endpoint: A significant reduction in immobility time in the drug-treated group compared to the
vehicle group is indicative of an antidepressant-like effect.

Elevated Plus-Maze Test (Rat)

The elevated plus-maze is a common model to assess anxiety-like behavior.

e Apparatus: The maze consists of four arms (e.g., 50 cm long x 10 cm wide) arranged in a
plus shape and elevated above the floor (e.g., 50 cm). Two opposite arms are enclosed by
high walls (e.g., 40 cm), while the other two are open.

e Procedure: Rats are administered ATC0065 or vehicle orally. After a pre-treatment period,
each rat is placed in the center of the maze, facing an open arm. The animal is allowed to
explore the maze for a 5-minute session. The number of entries into and the time spent in
the open and closed arms are recorded.

e Endpoint: An increase in the time spent in the open arms and/or the number of entries into
the open arms is interpreted as an anxiolytic-like effect.

Conclusion

ATCO0065 is a potent and selective MCHR1 antagonist with demonstrated antidepressant and
anxiolytic-like properties in preclinical models. Its discovery and chemical synthesis represent a
significant advancement in the development of novel therapeutics for mood disorders. Further
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investigation into its pharmacokinetic and safety profiles is warranted to fully elucidate its
clinical potential. This technical guide provides a foundational resource for researchers and
drug development professionals interested in pursuing further studies on ATC0065 and other
MCHR1 antagonists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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